molecular formula C21H23N5O6 B589857 3',5'-Di-O-acetyl O6-Benzyl-2'-deoxyguanosine CAS No. 144640-75-5

3',5'-Di-O-acetyl O6-Benzyl-2'-deoxyguanosine

Cat. No.: B589857
CAS No.: 144640-75-5
M. Wt: 441.444
InChI Key: QLUZVLZNJMLEJA-GVDBMIGSSA-N
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Description

3’,5’-Di-O-acetyl O6-Benzyl-2’-deoxyguanosine is a protected deoxyguanosine derivative. It is a nucleoside analog, specifically designed to protect the guanine base from unwanted reactions during synthetic processes. This compound is often used in the synthesis of oligonucleotides and other nucleic acid derivatives due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Di-O-acetyl O6-Benzyl-2’-deoxyguanosine typically involves the protection of the hydroxyl groups at the 3’ and 5’ positions with acetyl groups and the protection of the O6 position with a benzyl group. The process generally includes the following steps:

    Protection of the 3’ and 5’ Hydroxyl Groups: The hydroxyl groups at the 3’ and 5’ positions of 2’-deoxyguanosine are acetylated using acetic anhydride in the presence of a base such as pyridine.

    Protection of the O6 Position: The O6 position is protected by benzylation using benzyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of 3’,5’-Di-O-acetyl O6-Benzyl-2’-deoxyguanosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents .

Chemical Reactions Analysis

Types of Reactions

3’,5’-Di-O-acetyl O6-Benzyl-2’-deoxyguanosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can remove the protective groups.

    Substitution: Nucleophilic substitution reactions can replace the protective groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of spiroiminodihydantoin, imidazolone, and dehydro-iminoallantoin nucleosides .

Scientific Research Applications

3’,5’-Di-O-acetyl O6-Benzyl-2’-deoxyguanosine has several applications in scientific research:

    Chemistry: Used in the synthesis of oligonucleotides and nucleic acid derivatives.

    Biology: Employed in studies involving DNA and RNA synthesis and repair.

    Medicine: Investigated for its potential antiviral properties and its role in gene therapy.

    Industry: Utilized in the production of nucleic acid-based pharmaceuticals and diagnostic tools.

Comparison with Similar Compounds

Similar Compounds

    3’,5’-Di-O-acetyl-2’-deoxyguanosine: Similar in structure but lacks the benzyl group at the O6 position.

    O6-Benzyl-2’-deoxyguanosine: Lacks the acetyl groups at the 3’ and 5’ positions.

Uniqueness

3’,5’-Di-O-acetyl O6-Benzyl-2’-deoxyguanosine is unique due to its dual protection at the 3’, 5’, and O6 positions. This makes it particularly useful in synthetic applications where multiple protective groups are required to prevent unwanted reactions .

Properties

IUPAC Name

[(2R,3S,5R)-3-acetyloxy-5-(2-amino-6-phenylmethoxypurin-9-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O6/c1-12(27)29-10-16-15(31-13(2)28)8-17(32-16)26-11-23-18-19(26)24-21(22)25-20(18)30-9-14-6-4-3-5-7-14/h3-7,11,15-17H,8-10H2,1-2H3,(H2,22,24,25)/t15-,16+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUZVLZNJMLEJA-GVDBMIGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(CC(O1)N2C=NC3=C2N=C(N=C3OCC4=CC=CC=C4)N)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=C(N=C3OCC4=CC=CC=C4)N)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747586
Record name 6-(Benzyloxy)-9-(3,5-di-O-acetyl-2-deoxy-beta-D-erythro-pentofuranosyl)-9H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144640-75-5
Record name 6-(Benzyloxy)-9-(3,5-di-O-acetyl-2-deoxy-beta-D-erythro-pentofuranosyl)-9H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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